molecular formula C6H14ClN3O2 B1406759 N1,N1-Dimethylaspartamide hydrochloride CAS No. 2197415-51-1

N1,N1-Dimethylaspartamide hydrochloride

Cat. No.: B1406759
CAS No.: 2197415-51-1
M. Wt: 195.65 g/mol
InChI Key: MGAWCNMSQPBIMQ-UHFFFAOYSA-N
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Description

The term "N1" in the provided evidence refers to a negative-going brainwave component observed in EEG recordings, peaking approximately 70–150 ms after auditory stimulus onset. It is associated with early auditory processing and sensory adaptation. N1 repetition-attenuation describes the reduction in N1 amplitude when a stimulus is repeated, reflecting neural habituation or predictive coding mechanisms .

Key findings from the studies include:

  • spectrally rotated speech) .
  • Rotated speech (non-linguistic) shows greater attenuation than natural speech in low-variability conditions, but both speech types exhibit significant attenuation in high-variability conditions .

Properties

IUPAC Name

2-amino-N,N-dimethylbutanediamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-9(2)6(11)4(7)3-5(8)10;/h4H,3,7H2,1-2H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAWCNMSQPBIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethylaspartamide hydrochloride typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is known for being practically simple, mild, and efficient.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of readily available starting materials and straightforward reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylaspartamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions can vary depending on the desired product, but they often involve mild temperatures and pressures to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted amides.

Scientific Research Applications

N1,N1-Dimethylaspartamide hydrochloride is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.

    Biological Studies: It is used in biological research to study its effects on different biological systems.

    Industrial Applications: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylaspartamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Neurophysiological Phenomena

The evidence compares N1 repetition-attenuation to findings from prior studies on auditory processing:

Table 1: Key Comparisons of N1 Attenuation Across Studies

Study Stimulus Type Key Finding Contrast with Current Evidence
Teismann et al. (2004) Non-speech vs. speech Non-speech stimuli showed less attenuation in the left hemisphere. No hemispheric differences observed here.
Woods & Elmasian (1986) Speech (vowels/CVC) Speech stimuli showed more attenuation than non-speech. Matched for rotated vs. natural speech.
Yue et al. (2017) Lexical vs. non-lexical Lexical status weakly influenced N1 attenuation. Similar null effect of lexicality observed.

Critical Differences

Stimulus Complexity : Unlike Teismann et al. (2004), the current study used acoustically matched speech and rotated speech, avoiding confounds from stimulus simplicity .

Methodology : Spatial resolution differences between EEG (current study) and MEG/fMRI (prior studies) may explain divergent hemispheric findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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